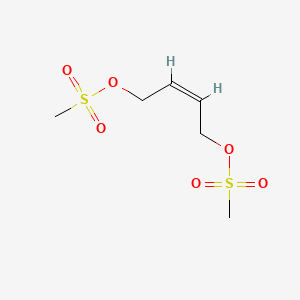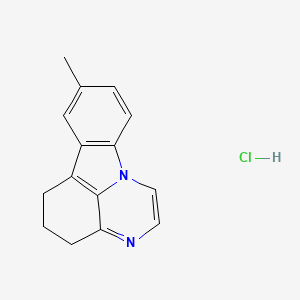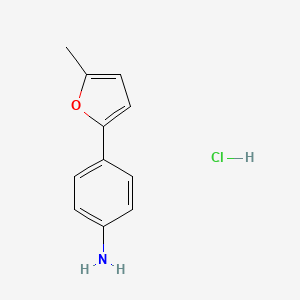
Methyl 5-iodopicolinate
Übersicht
Beschreibung
Methyl 5-iodopicolinate is a chemical compound with the IUPAC name methyl 5-iodo-2-pyridinecarboxylate . It has a molecular weight of 263.03 .
Molecular Structure Analysis
The InChI code for Methyl 5-iodopicolinate is 1S/C7H6INO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 . This code provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Electronic Spectra and Structure Analysis
Methyl 5-iodopicolinate's electronic spectra and structure have been a subject of research. For example, a study by Puszko (1995) analyzed the UV spectra of 2-iodopicolines and their N-oxides, including 2-iodo-4-nitropicoline N-oxides, in ethanol. The study discussed the influence of substituents on the molecule on spectral bands and interpreted the electronic spectra and effects of steric hindrance on these spectra (Puszko, 1995).
Synthesis and Methylation Studies
Research has been conducted on the methylation of various compounds, including those related to Methyl 5-iodopicolinate. Kubota and Uda (1976) studied the product distributions resulting from methylation with methyl iodide and diazomethane in various solvents, which can be relevant for understanding the chemical behavior of Methyl 5-iodopicolinate (Kubota & Uda, 1976).
Palladium-Catalyzed Aminocarbonylation
In a 2012 study, Takács et al. examined the aminocarbonylation of 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones using a palladium-catalyzed reaction. This research is significant for understanding the functionalization of compounds related to Methyl 5-iodopicolinate (Takács et al., 2012).
Kinetics and Mechanism of Polymerization
The kinetics and mechanism of polymerization involving compounds similar to Methyl 5-iodopicolinate have been explored. Kobayashi et al. (1984) analyzed the cationic polymerization of 5-methyl-2-oxazoline with methyl iodide initiators, providing insights into the behavior of similar chemical structures (Kobayashi et al., 1984).
Interaction with Molecular Iodine
The interaction of similar compounds with molecular iodine has also been a topic of study. Chernov'yants et al. (2010) investigated the formation of an n-σ* complex of 5-methyl-1,3,4-thiadiazoline-2-thione with molecular iodine, which can be relevant for understanding the reactivity of Methyl 5-iodopicolinate (Chernov'yants et al., 2010).
DNA Binding and Biological Activity
Studies have been conducted on the DNA binding and biological activity of compounds containing methylated derivatives, similar to Methyl 5-iodopicolinate. Brodie et al. (2004) investigated platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, providing insights into the potential biological activity of similar compounds (Brodie et al., 2004).
Safety and Hazards
Methyl 5-iodopicolinate is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle this compound with care and use appropriate safety measures.
Eigenschaften
IUPAC Name |
methyl 5-iodopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETAXCDWNFMFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627235 | |
| Record name | Methyl 5-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-iodopicolinate | |
CAS RN |
41960-44-5 | |
| Record name | Methyl 5-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-iodopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B3022995.png)


![3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B3023003.png)


![2-[(5-Methylisoxazol-3-yl)oxy]acetohydrazide](/img/structure/B3023006.png)




